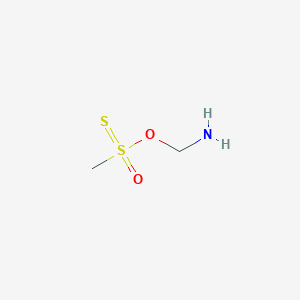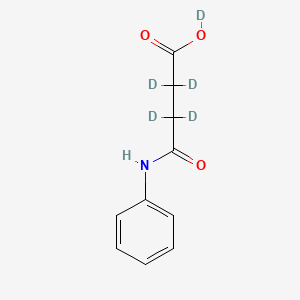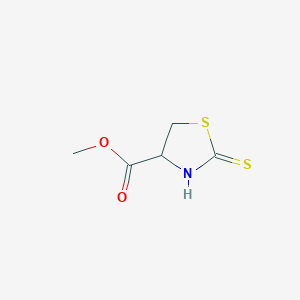
Cefadroxil Impurity C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefadroxil Impurity C is a byproduct or degradation product associated with the antibiotic cefadroxil, a first-generation cephalosporin. Cefadroxil is widely used to treat bacterial infections, including those affecting the skin, urinary tract, and respiratory system. Impurities like this compound are crucial to identify and analyze to ensure the safety, efficacy, and quality of pharmaceutical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cefadroxil Impurity C involves complex chemical reactions. One common method includes the reaction of cefadroxil with specific reagents under controlled conditions. For instance, the preparation might involve the use of solvents like methanol and buffers such as phosphate buffer, with the reaction being monitored using techniques like High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound typically follows stringent guidelines to ensure purity and consistency. The process often involves multiple steps, including crystallization, filtration, and drying. The use of advanced analytical techniques like HPLC ensures that the impurity is isolated and quantified accurately .
Analyse Chemischer Reaktionen
Types of Reactions: Cefadroxil Impurity C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Conditions: Reactions are typically carried out at controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Cefadroxil Impurity C has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of cefadroxil formulations.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the stability and efficacy of cefadroxil as a pharmaceutical product.
Industry: Utilized in quality control processes to monitor and minimize impurities in drug manufacturing.
Wirkmechanismus
The mechanism of action of Cefadroxil Impurity C is not as well-studied as that of cefadroxil itself. it is believed to interact with similar molecular targets, such as penicillin-binding proteins (PBPs) in bacterial cell walls. By binding to these proteins, it may inhibit the final stages of bacterial cell wall synthesis, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
- Cefadroxil Related Compound I
- Cefadroxil Related Compound D
- Cefadroxil Sulfoxide
- Cefadroxil Monohydrate EP Impurity C
Comparison: Cefadroxil Impurity C is unique in its specific structure and formation pathway. While other related compounds may share similar functional groups or degradation pathways, this compound is distinct in its chemical properties and potential biological effects. This uniqueness makes it an important compound for detailed study and analysis .
Eigenschaften
Molekularformel |
C16H17N3O5S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15(19-10(7)16(23)24)12-14(22)17-11(13(21)18-12)8-2-4-9(20)5-3-8/h2-5,7,11-12,15,20H,6H2,1H3,(H,17,22)(H,18,21)(H,23,24) |
InChI-Schlüssel |
KEYBHTOVFWHAHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)



